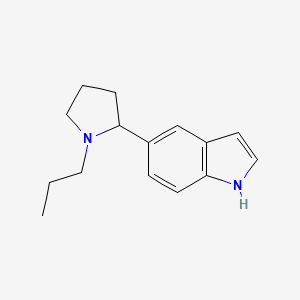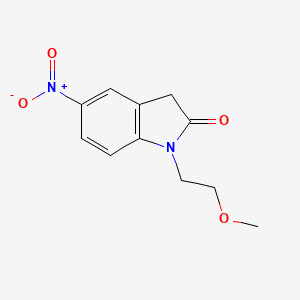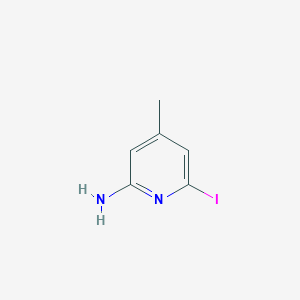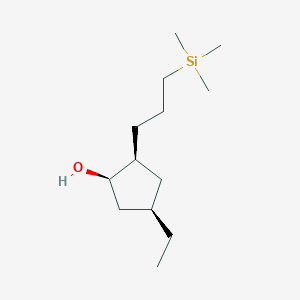![molecular formula C13H13NO3 B11875993 5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide CAS No. 13169-33-0](/img/structure/B11875993.png)
5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-7-phenyl-4-oxaspiro[24]heptane-6-carboxamide is a spiro compound characterized by a unique structure where a cyclopropane ring is fused with another ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide typically involves the reaction of a cyclopropane derivative with appropriate reagents to form the spiro structure. One common method involves the Corey–Chaykovsky reaction, where a cyclopropane ring is formed by the reaction of a ketone with a sulfur ylide . Another method involves the photochemical reaction of olefins with carbenes, leading to the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds have similar spiro structures and exhibit biological activities such as diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9′-fluorene]: This compound is synthesized using the Corey–Chaykovsky reaction and has applications in organic synthesis.
Uniqueness
5-Oxo-7-phenyl-4-oxaspiro[24]heptane-6-carboxamide is unique due to its specific spiro structure and the presence of both oxo and carboxamide functional groups
Properties
CAS No. |
13169-33-0 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide |
InChI |
InChI=1S/C13H13NO3/c14-11(15)9-10(8-4-2-1-3-5-8)13(6-7-13)17-12(9)16/h1-5,9-10H,6-7H2,(H2,14,15) |
InChI Key |
UIWOEEOOFYZUBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(C(C(=O)O2)C(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Azaspiro[3.5]nonan-2-ol oxalate](/img/structure/B11875910.png)








![2-amino-N-cyclopropyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875971.png)



![2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11876004.png)
